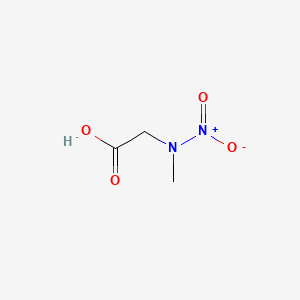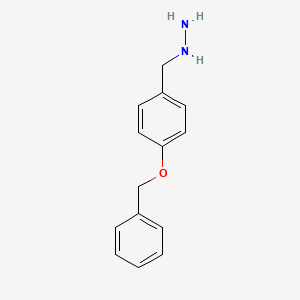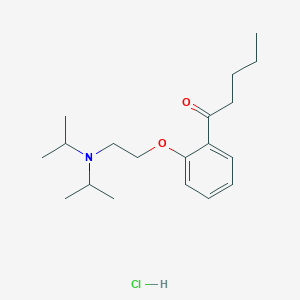![molecular formula C13H20ClN B3368310 3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine CAS No. 2084-80-2](/img/structure/B3368310.png)
3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine
Vue d'ensemble
Description
3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine, also known as 4-chloro-alpha-ethylphenethylamine (4-CEP), is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 4-CEP involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synaptic cleft, which can lead to increased neurotransmission. Additionally, 4-CEP has been shown to have a weak affinity for the serotonin transporter, which may also contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CEP are not well understood. However, it has been shown to have stimulant-like effects, similar to other amphetamines. These effects may include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-CEP in lab experiments is its high affinity for the dopamine transporter, which makes it a potential tool for studying the role of dopamine in various neurological disorders. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one limitation is the lack of knowledge about its biochemical and physiological effects, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-CEP. One potential area of research is the development of more selective dopamine transporter ligands, which may have fewer side effects and greater potential for therapeutic use. Additionally, further studies are needed to understand the biochemical and physiological effects of 4-CEP, which may provide insight into its potential use in the treatment of neurological disorders. Finally, the potential for abuse and addiction associated with 4-CEP should be further explored to better understand its safety and potential for abuse.
Applications De Recherche Scientifique
4-CEP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-4-13(5-2,15-3)10-11-6-8-12(14)9-7-11/h6-9,15H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMXMIRZLGRAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC1=CC=C(C=C1)Cl)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331369 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-N-methylpentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2084-80-2 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-N-methylpentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B3368311.png)